IgA1 Protease Inhibition: Free 3‑OH Phenol is Inactive, While 3‑O‑Benzoate Ester is Active
In a biochemical ELISA assay against recombinant H. influenzae IgA1 protease, 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol (compound 1a) showed no meaningful inhibitory activity (IC₅₀ > 100 µM), whereas its 3‑O‑benzoate ester derivative (compound 1) exhibited an IC₅₀ of 5.9 ± 0.8 µM [1]. This >16‑fold difference in potency, from undetectable inhibition to low‑micromolar activity, demonstrates that the free phenol is not a functional substitute for the ester in anti‑virulence applications [1]. The intact ester was confirmed essential for activity; the fragmented free phenol (compound 1a) had no effect on IgA1P [1].
| Evidence Dimension | Inhibition of H. influenzae IgA1 protease (ELISA assay) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (compound 1a, free phenol) |
| Comparator Or Baseline | 3‑O‑Benzoate ester (compound 1): IC₅₀ = 5.9 ± 0.8 µM |
| Quantified Difference | >16‑fold lower potency (essentially inactive vs. low‑micromolar activity) |
| Conditions | ELISA assay with recombinant IgA1 protease expressed in E. coli BL21(DE3); inhibitors preincubated for 1 h before substrate addition [1] |
Why This Matters
Procurement of the free phenol for IgA1 protease inhibitor screening will yield false negatives; only the esterified or carbamate derivatives possess measurable inhibitory activity.
- [1] Shehaj, L.; Choudary, S. K.; Makwana, K. M.; Gallo, M. C.; Murphy, T. F.; Bhatt, A. S. Small-Molecule Inhibitors of Haemophilus influenzae IgA1 Protease. ACS Infect. Dis. 2019, 5, 1129–1138. DOI: 10.1021/acsinfecdis.9b00004. View Source
